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Compound of Interest

Compound Name: (Dichloromethyl)cyclohexane

Cat. No.: B15211015

For Researchers, Scientists, and Drug Development Professionals

(Dichloromethyl)cyclohexane is a halogenated aliphatic cyclic compound with potential
applications in organic synthesis and as a building block in medicinal chemistry. A thorough
understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and
biological activity is crucial for its effective utilization. This guide provides a comprehensive
comparison of available experimental data with computationally predicted values for
(Dichloromethyl)cyclohexane, offering valuable insights for researchers in the field.

Physicochemical Properties: A Tale of Two Data
Sets

A significant disparity exists between the availability of experimental and computational data for
the fundamental physicochemical properties of (Dichloromethyl)cyclohexane. While
computational models provide a range of predicted values, experimentally determined data
remains scarce in publicly accessible literature.

Table 1: Comparison of Experimental and Computational Physicochemical Properties
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Computational

Methodology/Sourc

Property Experimental Value
Value e
Molecular Formula C7H12Cl2 C7H12Cl2
. . PubChem CID:
Molecular Weight Not Available 167.07 g/mol
13066179[1]
Boiling Point Not Available Not Available
Melting Point Not Available Not Available
Density Not Available Not Available
Solubility Not Available Not Available
) PubChem CID:
XLogP3 Not Available 3.9
13066179[1]

Experimental Data: As of the latest literature review, specific experimental values for the boiling
point, melting point, density, and solubility of (Dichloromethyl)cyclohexane have not been
reported in readily available scientific databases.

Computational Data: Computational predictions, primarily from the PubChem database, offer
initial estimates for some physicochemical properties.[1] The predicted XLogP3 value of 3.9
suggests that (Dichloromethyl)cyclohexane is a lipophilic molecule, indicating poor solubility
in water and good solubility in nonpolar organic solvents.[1]

Spectroscopic Analysis: Unveiling the Molecular
Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and identification of
chemical compounds. For (Dichloromethyl)cyclohexane, both experimental and
computational spectroscopic data are available, allowing for a direct comparison.

Experimental Spectroscopic Data

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) and vapor-phase Infrared
(IR) spectra for (Dichloromethyl)cyclohexane are available, providing key insights into its
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molecular structure and fragmentation patterns.[1]
Experimental Methodologies:

o Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of
(Dichloromethyl)cyclohexane was obtained via GC-MS. In this technique, the compound is
first vaporized and separated from other components in a gas chromatograph. The
separated compound then enters the mass spectrometer, where it is ionized, and the
resulting ions are separated based on their mass-to-charge ratio. This provides information
about the molecular weight and the fragmentation pattern of the molecule.

o Vapor Phase Infrared (IR) Spectroscopy: The vapor-phase IR spectrum was recorded by
passing infrared radiation through a gaseous sample of (Dichloromethyl)cyclohexane. The
absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies
of the chemical bonds within the molecule, providing a characteristic “fingerprint" of the
compound.

Computational Spectroscopic Predictions

In the absence of experimentally acquired Nuclear Magnetic Resonance (NMR) spectra,
computational methods serve as a powerful tool for predicting the *H and *3C NMR chemical
shifts. Similarly, computational quantum chemistry methods can predict the vibrational
frequencies observed in an IR spectrum.

Computational Methodologies:

 NMR Spectra Prediction: Computational tools such as machine learning algorithms (e.g.,
PROSPRE) and density functional theory (DFT) calculations can predict *H and 3C NMR
spectra. These methods calculate the magnetic shielding of each nucleus based on the
molecule's electronic structure, which is then converted to a chemical shift value.

» IR Spectrum Prediction: Computational chemistry software can perform vibrational frequency
calculations using methods like DFT. These calculations determine the vibrational modes of
the molecule and their corresponding frequencies, which can then be plotted to generate a
theoretical IR spectrum.

Table 2: Comparison of Experimental and Computational Spectroscopic Data
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Spectroscopic Technique Experimental Data Computational Prediction

Predicted fragmentation

Mass Spectrometry (MS) Available (GC-MS)[1]
patterns can be generated.

Predicted vibrational

Infrared (IR) Spectroscopy Available (Vapor Phase)[1] )
frequencies can be calculated.
) Predicted chemical shifts and
1H NMR Spectroscopy Not Available ]
coupling constants.
13C NMR Spectroscopy Not Available Predicted chemical shifts.

Chemical Reactivity: Inferences from Analogs

Direct experimental or computational studies on the chemical reactivity of
(Dichloromethyl)cyclohexane are limited. However, its reactivity can be inferred from the
known reactions of similar compounds, such as other halogenated alkanes and cyclohexane
derivatives.

Expected Reactivity:

» Nucleophilic Substitution: The carbon atom bonded to the two chlorine atoms is electrophilic
and susceptible to nucleophilic attack. Depending on the reaction conditions and the
nucleophile, (Dichloromethyl)cyclohexane could undergo SN1 or SN2 reactions.

o Elimination Reactions: In the presence of a strong base, elimination of HCI could occur to
form an alkene. The regioselectivity and stereoselectivity of this reaction would be influenced
by the conformation of the cyclohexane ring.

Caption: Potential reaction pathways for (Dichloromethyl)cyclohexane.

Biological Activity and Toxicity: A Field for Future
Investigation

There is a notable lack of both experimental and computational data regarding the biological
activity and toxicity of (Dichloromethyl)cyclohexane. However, the broader class of
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halogenated organic compounds is known to exhibit a wide range of biological effects, from
antimicrobial to cytotoxic.

Computational Toxicology (In Silico Prediction):

In the absence of experimental data, computational methods like Quantitative Structure-Activity
Relationship (QSAR) models can be employed to predict the potential toxicity of
(Dichloromethyl)cyclohexane.

QSAR Methodology:

o Data Collection: A dataset of structurally similar compounds with known toxicity data is
compiled.

o Descriptor Calculation: Molecular descriptors (physicochemical properties, topological
indices, etc.) are calculated for all compounds in the dataset.

o Model Building: A statistical model is developed to establish a correlation between the
molecular descriptors and the observed toxicity.

e Prediction: The developed QSAR model is then used to predict the toxicity of
(Dichloromethyl)cyclohexane based on its calculated descriptors.

Chemical Structure of (Dichloromethyl)cyclohexane

Calculate Molecular Descriptors

Input into a Validated QSAR Model

Predicted Toxicity Endpoint
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Click to download full resolution via product page
Caption: Workflow for in silico toxicity prediction.

Given the presence of two chlorine atoms, it is plausible that (Dichloromethyl)cyclohexane
could exhibit some level of toxicity, and further investigation in this area is warranted.

Conclusion

This comparative guide highlights the current state of knowledge regarding
(Dichloromethyl)cyclohexane. While computational methods provide valuable preliminary
data, there is a clear need for more extensive experimental studies to validate these
predictions and to fully characterize the properties and potential applications of this compound.
The lack of experimental data on its physicochemical properties, reactivity, and biological
activity represents a significant knowledge gap that future research should aim to address.
Researchers are encouraged to utilize the available computational tools for initial screening
and hypothesis generation, while recognizing the indispensable role of experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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